![molecular formula C18H17ClN2O4 B5013351 N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B5013351.png)
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide, also known as U-47700, is a synthetic opioid that was first developed in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic effects and similarity to other opioids such as fentanyl. However, the use of U-47700 has been associated with numerous deaths and adverse effects, leading to its classification as a Schedule I controlled substance in the United States.
Mecanismo De Acción
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide acts as an agonist at the mu-opioid receptor, binding to and activating the receptor to produce analgesic effects. It also has some affinity for other opioid receptors, which may contribute to its overall effects. Like other opioids, this compound can produce a range of effects including pain relief, sedation, and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to other opioids. It can produce analgesia, sedation, respiratory depression, and euphoria. However, it has been associated with a higher risk of overdose and adverse effects compared to other opioids due to its potency and rapid onset of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide has been used in laboratory experiments to study the opioid receptor system and its effects on pain and other physiological processes. Its high potency and specificity for the mu-opioid receptor make it a useful tool for studying this receptor. However, its potential for abuse and adverse effects limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide. One area of interest is the development of new opioid medications that are less addictive and have fewer adverse effects than traditional opioids. This compound may serve as a starting point for the development of such medications. Another area of interest is the study of the long-term effects of this compound use on the brain and other organs. Finally, research could focus on developing new treatments for opioid addiction and overdose, which are major public health concerns.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide involves several steps, starting with the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with ethylenediamine to form the amide, which is subsequently reacted with 4-chlorophenethylamine to form the final product.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide has been used in scientific research to study its effects on the opioid receptor system. It has been found to have high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Studies have also investigated its effects on other opioid receptors, such as the delta-opioid receptor and kappa-opioid receptor.
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(4-chlorophenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c19-14-4-1-12(2-5-14)7-8-20-17(22)18(23)21-10-13-3-6-15-16(9-13)25-11-24-15/h1-6,9H,7-8,10-11H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTABVIADZXPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

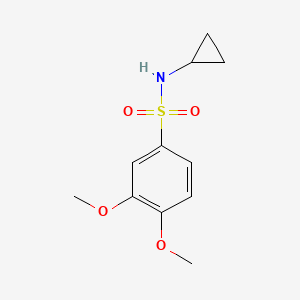
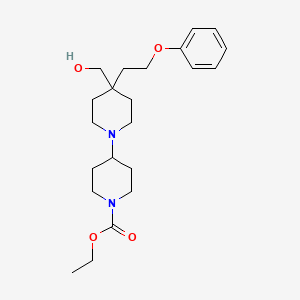


![2-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethoxy}-1,5-dichloro-3-methylbenzene](/img/structure/B5013298.png)
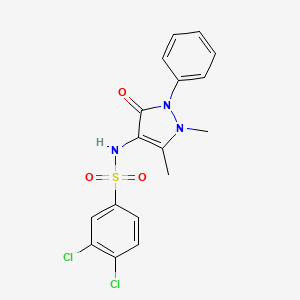
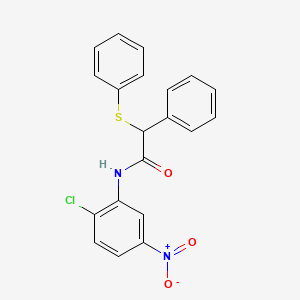
![5-cyclopropyl-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5013320.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-fluorophenyl)propanamide](/img/structure/B5013323.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B5013331.png)
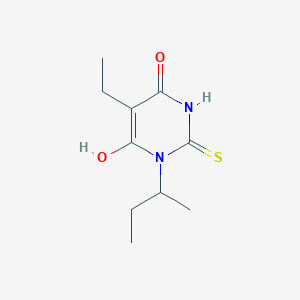
![2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5013354.png)
![2-(2-fluorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}acetamide](/img/structure/B5013359.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5013365.png)